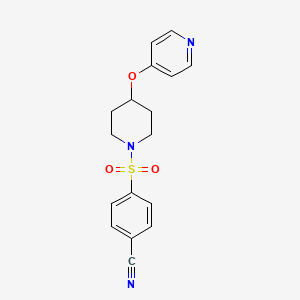
4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile is an organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of pyridin-4-ol with piperidine to form 4-(pyridin-4-yloxy)piperidine. This intermediate is then reacted with benzonitrile sulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .
化学反应分析
Types of Reactions
4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-(Pyridin-4-yloxy)piperidine: A precursor in the synthesis of the target compound.
Benzonitrile sulfonyl chloride: Another precursor used in the synthesis.
Pyrrolidine derivatives: Similar in structure and often used in medicinal chemistry.
Uniqueness
4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
生物活性
The compound 4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile is a member of the sulfonamide class and has garnered attention for its potential biological activities, particularly in the realms of enzyme inhibition and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a pyridine moiety and a sulfonyl group, which are critical for its biological activity.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory properties. Notably, they have been tested against:
- Acetylcholinesterase (AChE) : Compounds have shown strong inhibitory activity, which is crucial for treating conditions like Alzheimer's disease. For instance, some derivatives reported IC50 values as low as 0.63μM against AChE, indicating potent inhibition compared to standard drugs .
- Urease : The compound demonstrates strong urease inhibitory activity, with several derivatives achieving IC50 values below 3μM. This suggests potential applications in treating urease-related disorders, such as urinary infections .
2. Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various bacterial strains. The results indicate:
- Moderate to strong activity against Salmonella typhi and Bacillus subtilis .
- Weak to moderate activity against other strains such as Escherichia coli and Staphylococcus aureus .
These findings support the compound's potential as an antibacterial agent.
Case Study 1: Enzyme Inhibition Efficacy
In a study focusing on the synthesis of piperidine derivatives, several compounds were tested for their AChE and urease inhibition capabilities. The most effective derivatives displayed IC50 values significantly lower than that of the reference standard thiourea (IC50 = 21.25μM), highlighting their potential therapeutic applications in neurodegenerative diseases and infections .
Case Study 2: Antibacterial Screening
Another study evaluated the antibacterial properties of various synthesized sulfonamide derivatives. The results indicated that compounds containing the piperidine nucleus exhibited enhanced antibacterial effects compared to traditional antibiotics, making them promising candidates for further development in antimicrobial therapies .
Comparative Analysis of Biological Activities
属性
IUPAC Name |
4-(4-pyridin-4-yloxypiperidin-1-yl)sulfonylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c18-13-14-1-3-17(4-2-14)24(21,22)20-11-7-16(8-12-20)23-15-5-9-19-10-6-15/h1-6,9-10,16H,7-8,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXKEDSHWQGCSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













